molecular formula C40H40F3N7O5S2 B12391832 2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate

2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate

Cat. No.: B12391832
M. Wt: 819.9 g/mol
InChI Key: IUHYGXNUUJNDOP-UHFFFAOYSA-N
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Description

The compound 2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide
  • 2-[4-[4-[(E)-2-(1-propylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide

Uniqueness

This compound stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C40H40F3N7O5S2

Molecular Weight

819.9 g/mol

IUPAC Name

2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate

InChI

InChI=1S/C38H39N7O3S2.C2HF3O2/c1-4-42-16-14-28(15-17-42)9-8-27-10-12-31(13-11-27)44-20-18-43(19-21-44)26-34(46)40-30-7-5-6-29(22-30)25-45-38(47)36-32(24-39-45)37-33(41(36)2)23-35(49-37)50(3)48;3-2(4,5)1(6)7/h5-17,22-24H,4,18-21,25-26H2,1-3H3;(H,6,7)

InChI Key

IUHYGXNUUJNDOP-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)CN5C(=O)C6=C(C=N5)C7=C(N6C)C=C(S7)S(=O)C.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)CN5C(=O)C6=C(C=N5)C7=C(N6C)C=C(S7)S(=O)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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